Cathelin-related peptide SC5

Antimicrobial peptides Cystic fibrosis Multidrug resistance

Cathelin-related peptide SC5, universally designated in the literature as SMAP-29 (Sheep Myeloid Antimicrobial Peptide-29) or MAP-29, is a 29-residue, C-terminally amidated, α-helical cathelicidin antimicrobial peptide first deduced from ovine (Ovis aries) myeloid mRNA. The mature peptide sequence (RGLRRLGRKIAHGVKKYGPTVLRIIRIA-NH₂) adopts a helix-hinge-hydrophobic segment architecture, endowing it with a dual membrane-disruptive mechanism rarely found within a single cathelicidin molecule.

Molecular Formula
Molecular Weight
Cat. No. B1577593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelin-related peptide SC5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelin-Related Peptide SC5 (SMAP-29): Species-Specific Ovine Cathelicidin with Verifiable Potency Gains Over Human and Bovine Analogs


Cathelin-related peptide SC5, universally designated in the literature as SMAP-29 (Sheep Myeloid Antimicrobial Peptide-29) or MAP-29, is a 29-residue, C-terminally amidated, α-helical cathelicidin antimicrobial peptide first deduced from ovine (Ovis aries) myeloid mRNA [1]. The mature peptide sequence (RGLRRLGRKIAHGVKKYGPTVLRIIRIA-NH₂) adopts a helix-hinge-hydrophobic segment architecture, endowing it with a dual membrane-disruptive mechanism rarely found within a single cathelicidin molecule [2]. SMAP-29 has been experimentally validated as broad-spectrum, exerting bactericidal activity against Gram-positive and Gram-negative bacteria—including multiply antibiotic-resistant clinical isolates such as MRSA, VREF, and mucoid Pseudomonas aeruginosa—as well as fungicidal activity against Candida albicans and Cryptococcus neoformans [1][2]. Its sustained activity under both low- and high-ionic-strength conditions distinguishes it from salt-sensitive human and murine cathelicidins, making it a procurement-relevant candidate for antimicrobial research programs requiring robust in vitro performance across physiologically variable environments [3].

Why LL-37, BMAP-28, or PMAP-23 Cannot Be Treated as Interchangeable Substitutes for Cathelin-Related Peptide SC5 in Antimicrobial Research


Cathelicidins are not functionally interchangeable despite their shared evolutionary origin [1]. Head-to-head studies demonstrate that SMAP-29 (SC5) consistently outperforms the human cathelicidin LL-37 by 4- to >500-fold in MIC potency against multidrug-resistant Pseudomonas aeruginosa from cystic fibrosis patients, with LL-37 showing MIC₅₀ values exceeding 32 μg/ml where SMAP-29 achieves 0.06–8 μg/ml [2]. Against Pasteurella multocida, SMAP-29 exhibits MICs of 0.2–0.7 μM, approximately 2.7- to 9.5-fold lower than the bovine analog BMAP-28 (1.0–1.9 μM) and ≥21-fold lower than the porcine PMAP-23 (4.3 to ≥6.8 μM) [3]. At the mechanistic level, SMAP-29 uniquely combines disruption of both the outer and cytoplasmic bacterial membranes within the same peptide, whereas structurally distinct cathelicidins such as ovine OaBac5mini rely on intracellular targeting without causing observable membrane morphological changes [4]. These quantitative and mechanistic divergences preclude casual substitution and demand compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Cathelin-Related Peptide SC5 (SMAP-29) Relative to Key Cathelicidin Comparators


SMAP-29 Exhibits 4- to >500-Fold Superior Potency Over LL-37 Against Multidrug-Resistant Pseudomonas aeruginosa from Cystic Fibrosis Clinical Isolates

In a direct head-to-head broth microdilution comparison across 24 multiply antibiotic-resistant Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients, SMAP-29 (SC5) demonstrated MIC values of 0.06 to 8 μg/ml, whereas the human cathelicidin LL-37 showed MIC values of 1.0 to >32 μg/ml [1]. SMAP-29 was the most active peptide among all five cathelicidins and three ovispirin derivatives tested, inhibiting both mucoid and nonmucoid P. aeruginosa strains. LL-37, along with mCRAMP and rCRAMP, was the least active peptide in the panel, with MICs up to >32 μg/ml—representing a potency differential exceeding 500-fold at the upper range [1]. SMAP-29 also caused bacterial membrane blebs within 1 minute and killed P. aeruginosa within 1 hour, demonstrating rapid bactericidal kinetics not observed with the comparator peptides [1].

Antimicrobial peptides Cystic fibrosis Multidrug resistance

SMAP-29 Demonstrates ≥5-Fold Greater Potency Than Bovine BMAP-28 and ≥21-Fold Greater Than Porcine PMAP-23 Against Pasteurella multocida

In a systematic broth microdilution comparison of four linear, cationic, α-helical cathelicidins from three species against 30 Pasteurella multocida isolates (10 each from cattle, sheep, and pigs), SMAP-29 and SMAP-28 demonstrated the highest potency with MICs and MBCs of 0.2–0.7 μM. The bovine analog BMAP-28 required 1.0–1.9 μM to achieve comparable inhibition, while the porcine PMAP-23 required 4.3 to ≥6.8 μM [1]. SMAP-29 thus exhibited a minimum 5-fold potency advantage over BMAP-28 and a minimum 21-fold advantage over PMAP-23, with activity being broad-spectrum across all host-species P. multocida isolates rather than restricted to sheep-derived strains [1].

Veterinary antimicrobials Pasteurella multocida Cathelicidin species specificity

SMAP-29 Is Uniquely Documented to Inhibit Clinically Relevant Anaerobic Bacteria (Bacteroides fragilis Group and Clostridium spp.) at Low Micromolar Concentrations

In a dedicated anaerobic susceptibility study, SMAP-29 inhibited reference strains and 100 clinical isolates belonging to the Bacteroides fragilis group, Clostridium perfringens, and Clostridium difficile at concentrations of 1–2 μM (3.2–6.4 mg/L), with bactericidal activity achieved at 1.5- to 2-fold higher concentrations [1]. The peptide caused 90%–100% membrane permeabilization of anaerobic cells within 2 hours of exposure [1]. This anaerobic spectrum represents a documented niche for SMAP-29 that is not established for most other cathelicidins, including LL-37, whose activity against strict anaerobes at comparable concentrations has not been demonstrated in parallel studies [1]. The authors note that SMAP-29's activity against both aerobic and anaerobic bacteria suggests shared membrane features targeted by its membranolytic mechanism [1].

Anaerobic bacteria Antimicrobial peptides Bacteroides fragilis

SMAP-29 Confers Dual Membrane Disruption (Outer and Cytoplasmic) Not Observed with Structurally Distinct Ovine Cathelicidins OaBac5mini and OaBac7.5mini

In a direct comparative study of three ovine-derived cathelicidins, SMAP-29 was uniquely able to cause substantial depolarization of the Escherichia coli cytoplasmic membrane at concentrations similar to its MIC, whereas the proline- and arginine-rich peptides OaBac5mini and OaBac7.5mini were relatively ineffective at membrane depolarization even above their MICs [1]. SMAP-29 also displaced the most dansyl-polymyxin (DPX) from E. coli LPS, achieving 90% maximal displacement with an I₅₀ of 0.78 μg/ml, compared to OaBac5mini (58% displacement; I₅₀ 2.32 μg/ml) and OaBac7.5mini (72% displacement; I₅₀ 5.00 μg/ml), confirming superior LPS-binding affinity [1]. Electron and atomic force microscopy further demonstrated that SMAP-29 induces cell lysis with observable morphological damage to Staphylococcus aureus, while OaBac5mini caused no discernible morphological changes, consistent with an intracellular target [2]. The structural basis for this functional divergence resides in SMAP-29's N-terminal amphipathic α-helix and C-terminal hydrophobic segment, separated by a central Gly-Pro hinge that enables independent LPS-binding cooperativity (EC₅₀ 2.6 μM) [3].

Membrane disruption Mechanism of action Structure-activity relationship

SMAP-29 Demonstrates Activity Against Colistin-Resistant Gram-Negative Bacteria at MICs Lower Than Colistin, with Concurrent In Vivo Anti-Inflammatory Efficacy

In a 2026 study evaluating 32 clinically isolated colistin-resistant Gram-negative bacteria including Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Acinetobacter baumannii, SMAP-29 exhibited MIC values in the range of 0.25–4 μg/ml, with MICs consistently lower than those of colistin tested at the same concentration [1]. SMAP-29 rapidly killed colistin-resistant GNB within 30 minutes and inhibited biofilm formation. In parallel, SMAP-29 suppressed LPS-stimulated production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in RAW 264.7 murine macrophages. In vivo, SMAP-29 treatment significantly reduced bacterial burden in infected mouse thigh models [1]. Hemolysis and cytotoxicity assays confirmed safety at the tested concentrations (≤16 μg/ml showed negligible hemolysis) [1]. This dual bactericidal/anti-inflammatory profile differentiates SMAP-29 from conventional antibiotics such as colistin that lack inherent anti-inflammatory activity.

Colistin resistance Gram-negative bacteria Anti-inflammatory

SMAP-29 Retains Bactericidal Activity Under High-Ionic-Strength Conditions That Abolish Activity of Several Cathelicidin-Derived Peptides

Many cationic antimicrobial peptides, including human LL-37, exhibit drastically reduced antimicrobial activity under elevated salt concentrations characteristic of physiological fluids and the cystic fibrosis airway surface liquid [1]. SMAP-29 was shown to retain potent bactericidal activity against Pseudomonas aeruginosa PAO1 at both low (25 mM) and high (175 mM) NaCl concentrations, with EC₅₀ values of 0.05 μM and 0.06 μM respectively as measured by an energy-dependent luminescence assay [1][2]. In a comparative panel, CAP18 and SMAP-29 were the most effective peptides against all test organisms under both low- and high-salt conditions, whereas several truncated CAP18 derivatives lost activity at the higher ionic strength [2]. Structure-activity studies further identified that the analog [K-2,K-7,K-13]-SMAP-29(1-17) retained potent antimicrobial activity specifically under high-salt conditions, confirming that the salt-tolerant phenotype is an intrinsic property of the SMAP-29 pharmacophore [3].

Salt sensitivity Physiological conditions Cystic fibrosis

Procurement-Driven Application Scenarios for Cathelin-Related Peptide SC5 (SMAP-29) Based on Quantitatively Validated Differentiation


Benchmark Reference Standard for Anti-Pseudomonal Cathelicidin Screening Programs

Given SMAP-29's quantitatively superior MIC range of 0.06–8 μg/ml against multiply antibiotic-resistant P. aeruginosa from CF patients—outperforming LL-37 (1.0 to >32 μg/ml) by up to 500-fold [1]—this peptide is the preferred positive-control reference standard for any screening campaign evaluating novel anti-pseudomonal peptides or peptidomimetics. Its well-characterized rapid bactericidal kinetics (membrane blebs within 1 min; kill within 1 h) and salt-insensitive activity provide reproducible benchmarks against which new candidate compounds can be quantitatively compared [1][2].

Mechanistic Probe for Membrane-Active vs. Intracellular-Targeting Antimicrobial Peptide Classification

SMAP-29 serves as the definitive α-helical, membrane-disruptive control in studies designed to discriminate between membranolytic and intracellular mechanisms of antimicrobial action. Its ability to depolarize the cytoplasmic membrane at MIC-equivalent concentrations and induce observable cell lysis contrasts sharply with the ovine proline-rich peptide OaBac5mini, which causes no morphological changes [1]. With quantified LPS-binding parameters (EC₅₀ 2.6 μM, positive cooperativity, dual binding sites), SMAP-29 provides calibrated mechanistic benchmarks [2].

Lead Compound for Colistin-Resistant Gram-Negative Infection Therapeutic Development

With demonstrated MIC values of 0.25–4 μg/ml against clinical colistin-resistant K. pneumoniae, P. aeruginosa, E. coli, and A. baumannii—lower than colistin at matched concentrations—and validated in vivo efficacy in reducing bacterial burden in mouse thigh infection models, SMAP-29 is procurement-justified as a lead scaffold for engineering next-generation anti-GNB therapeutics [1]. Its concurrent anti-inflammatory activity (suppression of TNF-α, IL-6, IL-1β) adds a disease-modifying dimension not available with conventional last-resort antibiotics [1].

Veterinary Antimicrobial Development Targeting Pasteurella-Associated Respiratory Disease in Ruminants

SMAP-29's 5-fold potency advantage over BMAP-28 (MIC 0.2–0.7 μM vs. 1.0–1.9 μM) and ≥21-fold advantage over PMAP-23 against P. multocida [1] positions it as the most potent α-helical cathelicidin scaffold for veterinary antimicrobial development against this economically significant livestock pathogen. Its broad-spectrum activity across all host-species isolates, rather than sheep-restricted efficacy, supports its development as a non-species-specific therapeutic for mixed-species agricultural settings [1].

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